N-[4-(Cyanomethyl)phenyl]-5-methanesulfonyl-7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
N-[4-(Cyanomethyl)phenyl]-5-methanesulfonyl-7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoxazepine ring, a methanesulfonyl group, and a cyanomethyl phenyl group
Preparation Methods
The synthesis of N-[4-(Cyanomethyl)phenyl]-5-methanesulfonyl-7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve solvent-free reactions or the use of specific catalysts to optimize yield and purity.
Chemical Reactions Analysis
N-[4-(Cyanomethyl)phenyl]-5-methanesulfonyl-7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Condensation: The active hydrogen on the C-2 position of the compound can participate in condensation reactions with various reagents.
Scientific Research Applications
N-[4-(Cyanomethyl)phenyl]-5-methanesulfonyl-7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide has several scientific research applications:
Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-[4-(Cyanomethyl)phenyl]-5-methanesulfonyl-7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the cyanomethyl group can interact with nucleophilic sites on proteins, leading to changes in their function . The methanesulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
N-[4-(Cyanomethyl)phenyl]-5-methanesulfonyl-7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide can be compared with other similar compounds, such as:
N-(4-Cyanomethylphenyl)methanesulfonamide: This compound shares the cyanomethyl phenyl group but lacks the benzoxazepine ring, resulting in different chemical and biological properties.
2-(4,4-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide: This compound has a similar cyanoacetamide structure but includes a thiazin ring, leading to distinct reactivity and applications.
Properties
Molecular Formula |
C20H21N3O4S |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-7-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C20H21N3O4S/c1-14-3-8-18-17(13-14)23(28(2,25)26)12-10-19(27-18)20(24)22-16-6-4-15(5-7-16)9-11-21/h3-8,13,19H,9-10,12H2,1-2H3,(H,22,24) |
InChI Key |
GXBNJLTUYODDKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NC3=CC=C(C=C3)CC#N |
Origin of Product |
United States |
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